molecular formula C26H27N3O2 B12544197 4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one CAS No. 143662-02-6

4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one

Cat. No.: B12544197
CAS No.: 143662-02-6
M. Wt: 413.5 g/mol
InChI Key: DYBCHGMBCHKXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one is a complex organic compound with a unique structure that combines a heptan-3-yl group, an isoquinolin-1-yl group, and a naphthalen-1(2H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one typically involves multiple steps. One common approach is to start with the naphthalen-1(2H)-one core and introduce the heptan-3-yl group through an etherification reaction. This is followed by the introduction of the isoquinolin-1-yl group via a hydrazone formation reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in substitution reactions, particularly at the isoquinolin-1-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1(2H)-one oxides, while reduction can produce amines.

Scientific Research Applications

4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one involves its interaction with specific molecular targets. The isoquinolin-1-yl group can bind to enzymes or receptors, modulating their activity. The hydrazone moiety may also play a role in the compound’s biological effects by participating in redox reactions and forming reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    4-[(Heptan-3-yl)oxy]-2-[2-(quinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one: Similar structure but with a quinolin-1-yl group instead of an isoquinolin-1-yl group.

    4-[(Heptan-3-yl)oxy]-2-[2-(pyridin-1-yl)hydrazinylidene]naphthalen-1(2H)-one: Contains a pyridin-1-yl group.

Uniqueness

The uniqueness of 4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isoquinolin-1-yl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.

Properties

CAS No.

143662-02-6

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

4-heptan-3-yloxy-2-(isoquinolin-1-yldiazenyl)naphthalen-1-ol

InChI

InChI=1S/C26H27N3O2/c1-3-5-11-19(4-2)31-24-17-23(25(30)22-14-9-8-13-21(22)24)28-29-26-20-12-7-6-10-18(20)15-16-27-26/h6-10,12-17,19,30H,3-5,11H2,1-2H3

InChI Key

DYBCHGMBCHKXLM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)OC1=CC(=C(C2=CC=CC=C21)O)N=NC3=NC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.